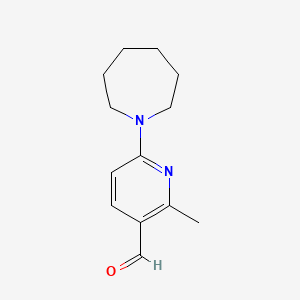
6-(Azepan-1-yl)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azepan-1-yl)-2-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core with an azepane ring and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-methylnicotinaldehyde typically involves the following steps:
Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of a pyridine derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloronicotinaldehyde can react with azepane in the presence of a base like potassium carbonate to form the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), Methyl iodide (CH3I)
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-2-methylnicotinic acid
Reduction: 6-(Azepan-1-yl)-2-methylnicotinol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(Azepan-1-yl)-2-methylnicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its ability to interact with nicotinic receptors.
Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of nicotinaldehyde derivatives with biological macromolecules.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The azepane ring and the aldehyde group play crucial roles in binding to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(Azepan-1-yl)pyridine-3-boronic acid
- 1-(2-(Azepan-1-yl)nicotinoyl)guanidine
- 5-Phenyl-6-(azepan-1-yl)-2,2’-bipyridine
Uniqueness
6-(Azepan-1-yl)-2-methylnicotinaldehyde stands out due to its specific combination of an azepane ring and a nicotinaldehyde core with a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
MVROLEUKDJIDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















